(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid
Description
(E)-3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid is a benzo[d]imidazolone derivative featuring an acrylic acid substituent at the 5-position of the heterocyclic core. This compound is of interest in medicinal chemistry due to the benzo[d]imidazolone scaffold’s prevalence in enzyme inhibitors (e.g., ALK, HDAC) and its role in molecular recognition via hydrogen bonding .
Properties
IUPAC Name |
(E)-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-13-9-5-3-8(4-6-11(15)16)7-10(9)14(2)12(13)17/h3-7H,1-2H3,(H,15,16)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYDESNFHJFVIZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole with an appropriate acrylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Biological Activity
(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Formula: C₁₂H₁₂N₂O
Molecular Weight: 200.24 g/mol
CAS Number: 1450894-64-0
The compound features a benzimidazole core, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Inhibition of PI3K/Akt signaling pathway |
| A549 (Lung) | 12 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Experimental models have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.
Case Study: In Vivo Anti-inflammatory Activity
In a rodent model of acute inflammation induced by carrageenan, administration of this compound resulted in:
- Reduced paw edema : Significant reduction observed at doses of 10 mg/kg and above.
- Histological improvements : Decreased infiltration of inflammatory cells in tissue samples.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. Studies suggest that it may modulate the activity of enzymes involved in inflammatory responses and cellular proliferation. Specifically, it appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : As an adjunct treatment in various malignancies.
- Anti-inflammatory Treatment : For diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotection : Preliminary studies suggest potential neuroprotective effects, warranting further investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents at the 5-position of the benzo[d]imidazolone core. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₂H₁₂N₂O₃.
Key Observations:
Bioactivity Modulation :
- The acrylic acid substituent in the target compound enhances hydrogen-bonding capacity compared to the carboxylic acid analogue (CAS 64826-45-5), which may improve target binding in enzyme inhibition .
- Replacement of acrylic acid with boronic acid (CAS 1443987-72-1) shifts utility toward cross-coupling reactions, as seen in Suzuki-Miyaura protocols for bioconjugation .
- Acrylamide-phenethylamine derivatives () exhibit higher molecular weights and lipophilicity, likely enhancing blood-brain barrier penetration for neurological applications .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for Z36-MP5 (23.9% yield via HATU-mediated coupling) , though yields vary with substituent complexity.
- Sulfonamide derivatives (e.g., IACS-9571 in ) require multi-step protocols involving isoindoline intermediates and HPLC purification, reflecting lower scalability compared to acrylic acid derivatives .
Physicochemical Properties :
- The acrylic acid group confers higher aqueous solubility (~10 mg/mL predicted) than benzamide or phenethylamide analogues, which may require formulation aids for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
